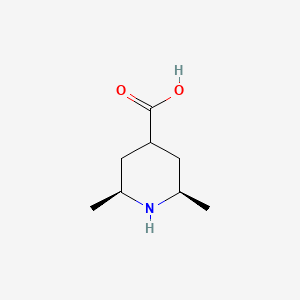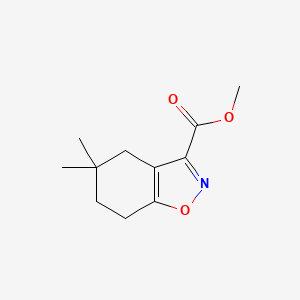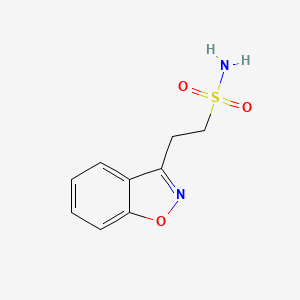![molecular formula C8H6N4O3 B6601045 2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid CAS No. 2059936-33-1](/img/structure/B6601045.png)
2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid (AOPCP) is a novel heterocyclic compound that has recently been the focus of scientific research due to its unique properties and potential applications in the medical and pharmaceutical fields. AOPCP has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer activities. It has also been studied for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.
Applications De Recherche Scientifique
2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid has been studied for its potential use in the treatment of a variety of medical conditions, including Alzheimer’s disease, Parkinson’s disease, and other neurological disorders. It has also been studied for its potential anti-cancer, anti-inflammatory, and antioxidant activities. In addition, this compound has been studied for its potential use in the treatment of diabetes, obesity, and metabolic syndrome.
Mécanisme D'action
2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and matrix metalloproteinase (MMP). It has also been found to modulate the activity of several signaling pathways, including the nuclear factor-κB (NF-κB), mitogen-activated protein kinase (MAPK), and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways. These pathways are involved in the regulation of inflammation, cell proliferation, and apoptosis, and thus this compound is thought to exert its biological effects through modulation of these pathways.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. It has been found to possess antioxidant, anti-inflammatory, and anti-cancer activities. It has also been found to inhibit the activity of several enzymes, including COX-2, LOX, and MMP. In addition, this compound has been found to modulate the activity of several signaling pathways, including the NF-κB, MAPK, and JAK/STAT pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid in laboratory experiments has several advantages. It is relatively easy to synthesize and can be produced in high yields using the Suzuki-Miyaura cross-coupling reaction. In addition, this compound is a relatively stable compound and can be stored for long periods without significant degradation. However, this compound is not water soluble and must be dissolved in an organic solvent before use. In addition, this compound is not commercially available and must be synthesized in the laboratory.
Orientations Futures
The potential applications of 2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid are vast and there are numerous future directions for research. Further studies are needed to evaluate the safety and efficacy of this compound in the treatment of various medical conditions, including Alzheimer’s disease, Parkinson’s disease, and other neurological disorders. In addition, further research is needed to explore the potential of this compound as an anti-cancer, anti-inflammatory, and antioxidant agent. Finally, further research is needed to explore the potential of this compound in the treatment of diabetes, obesity, and metabolic syndrome.
Méthodes De Synthèse
2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid can be synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction, the Stille reaction, and the Ullmann reaction. The Suzuki-Miyaura cross-coupling reaction is the most commonly used method, as it produces the highest yields of this compound and is relatively easy to perform. The Stille reaction is also suitable for the synthesis of this compound, although it requires a higher temperature and longer reaction times. The Ullmann reaction is the least commonly used method, as it produces lower yields of this compound and is more difficult to perform.
Propriétés
IUPAC Name |
2-amino-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O3/c9-8-10-2-3-1-4(7(14)15)6(13)11-5(3)12-8/h1-2H,(H,14,15)(H3,9,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGZIYRPOPDFJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC2=NC(=NC=C21)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl (1R,5S)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6600963.png)
![tert-butyl (1S,5R)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6600965.png)
![rac-[(1R,2R)-1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl]methanol, cis](/img/structure/B6600969.png)
![rac-1-[(2R,3R)-2-(trifluoromethyl)oxolan-3-yl]methanamine, cis](/img/structure/B6600982.png)
![[(1S)-2-bromo-1-methoxyethyl]benzene](/img/structure/B6600983.png)
![6-chloro-[1,2,4]triazolo[1,5-b]pyridazin-2-amine](/img/structure/B6600988.png)







![3-[1-(3-hydroxypropyl)cyclopropyl]propan-1-ol](/img/structure/B6601036.png)